Cas no 1427379-96-1 (4-Ethyl-3-methylaniline hydrochloride)

4-Ethyl-3-methylaniline hydrochloride structure
1427379-96-1 structure
Product name:4-Ethyl-3-methylaniline hydrochloride
CAS No:1427379-96-1
MF:C9H14ClN
Molecular Weight:171.667161464691
CID:4598962
PubChem ID:71757892

4-Ethyl-3-methylaniline hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-ethyl-3-methylaniline hydrochloride
    • 4-ethyl-3-methylaniline;hydrochloride
    • NE26115
    • 4-Ethyl-3-methylaniline hydrochloride
    • インチ: 1S/C9H13N.ClH/c1-3-8-4-5-9(10)6-7(8)2;/h4-6H,3,10H2,1-2H3;1H
    • InChIKey: QQMFHLXLCOGDOS-UHFFFAOYSA-N
    • SMILES: Cl.NC1C=CC(CC)=C(C)C=1

計算された属性

  • 精确分子量: 171.0814771 g/mol
  • 同位素质量: 171.0814771 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 101
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26
  • 分子量: 171.67

4-Ethyl-3-methylaniline hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-124615-2.5g
4-ethyl-3-methylaniline hydrochloride
1427379-96-1 95%
2.5g
$2520.0 2023-06-08
Enamine
EN300-124615-0.25g
4-ethyl-3-methylaniline hydrochloride
1427379-96-1 95%
0.25g
$637.0 2023-06-08
Enamine
EN300-124615-0.1g
4-ethyl-3-methylaniline hydrochloride
1427379-96-1 95%
0.1g
$446.0 2023-06-08
Enamine
EN300-124615-10000mg
4-ethyl-3-methylaniline hydrochloride
1427379-96-1 95.0%
10000mg
$5528.0 2023-10-02
Enamine
EN300-124615-50mg
4-ethyl-3-methylaniline hydrochloride
1427379-96-1 95.0%
50mg
$298.0 2023-10-02
Aaron
AR01A4TD-100mg
4-ethyl-3-methylaniline hydrochloride
1427379-96-1 95%
100mg
$639.00 2025-02-09
1PlusChem
1P01A4L1-500mg
4-ethyl-3-methylaniline hydrochloride
1427379-96-1 95%
500mg
$1295.00 2025-03-04
Aaron
AR01A4TD-500mg
4-ethyl-3-methylaniline hydrochloride
1427379-96-1 95%
500mg
$1403.00 2025-02-09
Aaron
AR01A4TD-1g
4-ethyl-3-methylaniline hydrochloride
1427379-96-1 95%
1g
$1794.00 2025-02-09
1PlusChem
1P01A4L1-5g
4-ethyl-3-methylaniline hydrochloride
1427379-96-1 95%
5g
$4670.00 2024-06-20

4-Ethyl-3-methylaniline hydrochloride 関連文献

4-Ethyl-3-methylaniline hydrochlorideに関する追加情報

Research Update on 4-Ethyl-3-methylaniline Hydrochloride (CAS: 1427379-96-1) in Chemical Biology and Pharmaceutical Applications

4-Ethyl-3-methylaniline hydrochloride (CAS: 1427379-96-1) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This aromatic amine derivative has recently garnered attention due to its potential applications in drug discovery and development. Recent studies have explored its role as a building block for synthesizing novel bioactive molecules, particularly in the context of kinase inhibitors and antimicrobial agents. The compound's structural features, including the ethyl and methyl substituents on the aromatic ring, contribute to its unique physicochemical properties and reactivity patterns, making it a valuable intermediate in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4-Ethyl-3-methylaniline hydrochloride as a precursor in the synthesis of small molecule inhibitors targeting protein kinases involved in cancer pathways. The research team demonstrated that derivatives of this compound showed promising selectivity profiles against specific kinase isoforms, with IC50 values in the low micromolar range. Notably, the ethyl group at the 4-position was found to be crucial for maintaining optimal binding interactions with the target proteins, while the methyl group at the 3-position contributed to metabolic stability.

In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters reported the development of novel quinolone derivatives incorporating 4-Ethyl-3-methylaniline hydrochloride as a key structural component. These derivatives exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study highlighted the compound's ability to enhance membrane permeability and disrupt bacterial efflux pump mechanisms, suggesting its potential as a scaffold for developing next-generation antibiotics.

From a synthetic chemistry perspective, advances in the production and purification of 4-Ethyl-3-methylaniline hydrochloride have been reported in several recent patents. Improved synthetic routes utilizing catalytic hydrogenation methods have achieved higher yields (85-92%) and better purity profiles (>99.5%) compared to traditional methods. These process improvements are particularly relevant for scaling up production to meet the growing demand in pharmaceutical applications while maintaining strict quality control standards for impurities and byproducts.

Safety and toxicological assessments of 4-Ethyl-3-methylaniline hydrochloride have been the subject of recent regulatory studies. A 2024 report from the European Chemicals Agency (ECHA) provided updated classification information, noting that while the compound shows moderate acute toxicity (oral LD50 in rats: 320 mg/kg), it does not exhibit significant genotoxic or carcinogenic potential at therapeutic concentrations. These findings support its continued use in pharmaceutical research with appropriate safety precautions.

The compound's physicochemical properties have been further characterized in recent computational and experimental studies. Quantum chemical calculations have provided insights into its electronic structure and reactivity patterns, while HPLC-MS methods have been optimized for its detection and quantification in complex biological matrices. These methodological advances are facilitating more accurate pharmacokinetic studies of derivatives containing the 4-Ethyl-3-methylaniline moiety.

Looking forward, research directions for 4-Ethyl-3-methylaniline hydrochloride appear to be expanding into new therapeutic areas. Preliminary data presented at the 2023 American Chemical Society national meeting suggested potential applications in neurodegenerative disease research, where derivatives of this compound showed activity in models of protein misfolding disorders. Additionally, its use in photodynamic therapy agents is being explored, taking advantage of its aromatic structure for developing photosensitizers with improved tissue penetration characteristics.

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